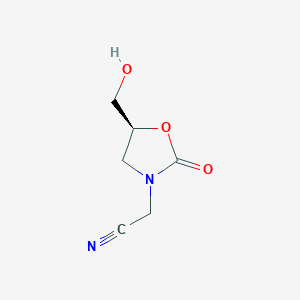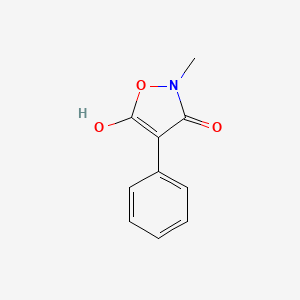![molecular formula C11H19N3S B12882544 1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
準備方法
The synthesis of 1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves several steps:
-
Synthetic Routes: : The compound can be synthesized through a multistep process starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl hydrazine with a suitable diketone can lead to the formation of the pyrazole ring, which can then be further modified to introduce the azepine moiety .
-
Reaction Conditions: : The cyclization reactions typically require specific catalysts and solvents to proceed efficiently. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. Solvents like dichloromethane or toluene are often employed to facilitate the reactions .
-
Industrial Production: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to streamline the process and reduce production costs .
化学反応の分析
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include alkyl halides or acyl chlorides .
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
科学的研究の応用
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
-
Chemistry: : The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antiviral properties .
-
Medicine: : The compound’s potential therapeutic applications are being investigated, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .
-
Industry: : In the industrial sector, the compound is used as a building block for the synthesis of advanced materials and specialty chemicals .
作用機序
The mechanism of action of 1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound is known to interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
-
Pathways Involved: : The compound’s effects are mediated through pathways related to cell signaling, apoptosis, and inflammation. By influencing these pathways, the compound can exert its therapeutic effects .
類似化合物との比較
1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1-ethyl-3-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine and 1-ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-b]azepine share structural similarities .
-
Uniqueness: : The presence of the methylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .
特性
分子式 |
C11H19N3S |
|---|---|
分子量 |
225.36 g/mol |
IUPAC名 |
1-ethyl-3-(methylsulfanylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C11H19N3S/c1-3-14-11-9(6-4-5-7-12-11)10(13-14)8-15-2/h12H,3-8H2,1-2H3 |
InChIキー |
QQEWYFAVCKFDSN-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(CCCCN2)C(=N1)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
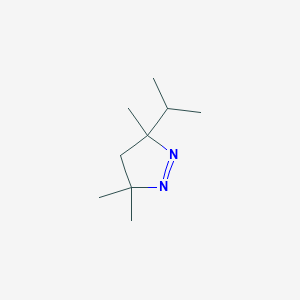
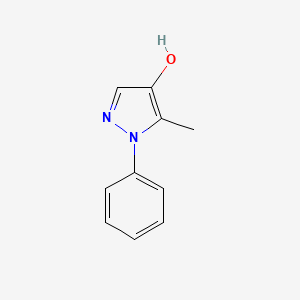
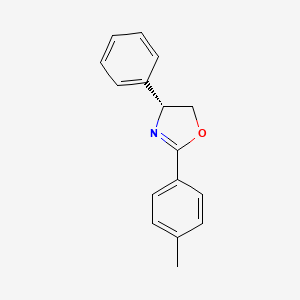
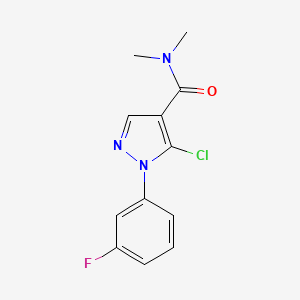
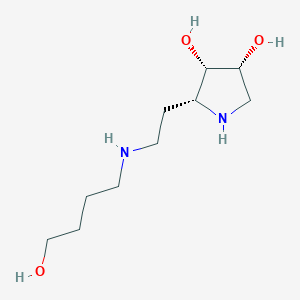
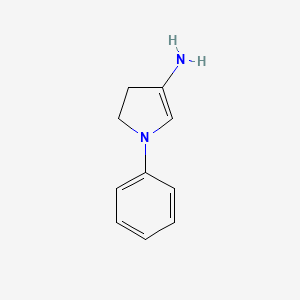
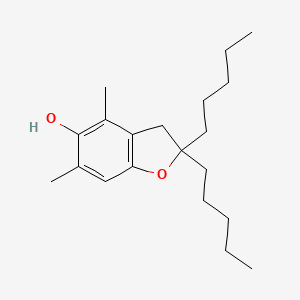
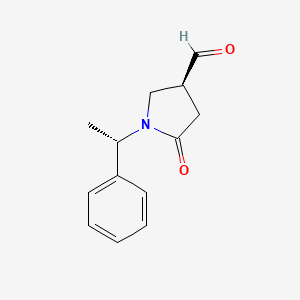
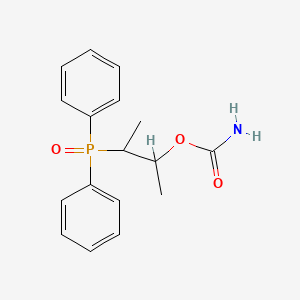
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
